REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:14])[N:6]=1)=[O:4].[OH-].[Na+]>O1CCCC1>[CH3:14][N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([C:3]([OH:4])=[O:2])=[N:6]1 |f:1.2|
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Name
|
|
Quantity
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3.1 g
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Type
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reactant
|
Smiles
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COC(=O)C1=NN(C2=CC=CC=C12)C
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Name
|
|
Quantity
|
0.78 g
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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the solution evaporated
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Type
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DISSOLUTION
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Details
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the yellow residue were dissolved in water
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Type
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CUSTOM
|
Details
|
Acidification with methanesulfonic acid precipitated 1-methylindazole-3-carboxylic acid (2.19 g)
|
Type
|
CUSTOM
|
Details
|
A further crop (0.3 g) was obtained by extraction of the aqueous acid solution with a mixture of ether and methylene chloride
|
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C2=CC=CC=C12)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |